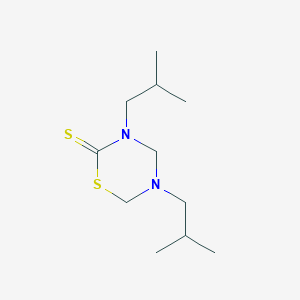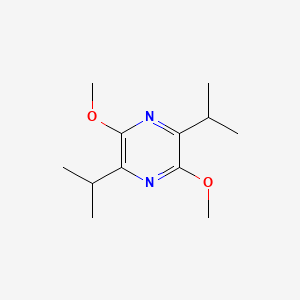
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by its two methoxy groups and two isopropyl groups attached to the pyrazine ring, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce dihydropyrazine derivatives.
Scientific Research Applications
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including chiral amino acids.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine involves its interaction with specific molecular targets. It can act as a chiral auxiliary, facilitating the stereoselective synthesis of α-amino acids and other chiral compounds . The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-3,5-dimethoxy-6-methylpyrazine: This compound has a similar structure but includes a methyl group instead of an isopropyl group.
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine:
Uniqueness
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is unique due to its specific arrangement of methoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds.
Properties
CAS No. |
56343-39-6 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-11(15-5)14-10(8(3)4)12(13-9)16-6/h7-8H,1-6H3 |
InChI Key |
KGIIRNJQAZWUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(C(=N1)OC)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





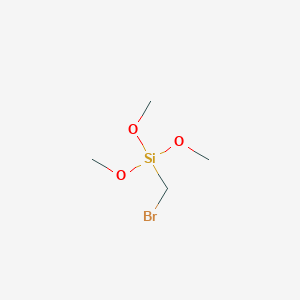
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
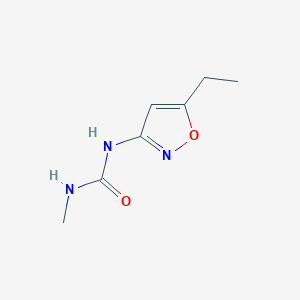
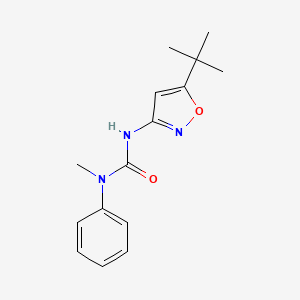

![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
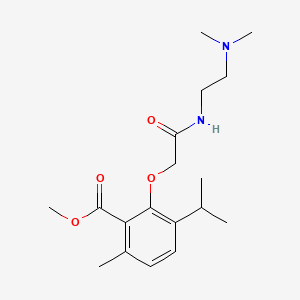
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
